Methyl imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXYENNPRDCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions to form the imidazo[1,2-a]pyridine core . Another approach involves the use of multicomponent reactions, where 2-aminopyridine, aldehydes, and isocyanides are reacted together to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Tuberculosis Treatment
Recent studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives, including methyl imidazo[1,2-a]pyridine-2-carboxylate, against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). A series of compounds derived from this scaffold have shown significant activity against both drug-sensitive and multidrug-resistant strains of Mtb. For instance, compounds synthesized from the imidazo[1,2-a]pyridine framework exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, indicating their potential as new anti-TB agents .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 18 | ≤0.006 | Mtb (replicating) |
| 13 | ≤1 | MDR/XDR strains |
| 9 | ≤0.03 | Mtb H37Rv |
Cancer Research
PI3K Inhibition
This compound derivatives have also been investigated for their anticancer properties. Specific compounds have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. For example, a derivative showed submicromolar inhibitory activity against various tumor cell lines and induced apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM . This suggests that this compound could serve as a lead compound for developing PI3K inhibitors.
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 13k | 0.09 - 0.43 | Various Tumor Cells |
| 6b | 1.94 | HCC827 |
Neurological Applications
TRPM8 Modulation
Research has also indicated that imidazo[1,2-a]pyridine derivatives can act as modulators of the TRPM8 receptor, which is involved in sensory perception and pain pathways. These compounds may offer therapeutic benefits for conditions associated with inflammatory pain and neuropathic pain . The modulation of TRPM8 could lead to novel pain management strategies.
Synthesis and Green Chemistry
The synthesis of this compound can be achieved through various methods that adhere to green chemistry principles. Recent advancements have focused on developing efficient synthetic routes that minimize waste and utilize environmentally friendly solvents . The ability to produce these compounds sustainably enhances their attractiveness for pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., quinazoline in 10t) exhibit higher melting points (172–174°C) due to enhanced intermolecular interactions, while trifluoromethyl analogues (e.g., 10u) show even higher m.p. (286–287°C) .
- Lipophilicity : Ethyl esters (logP ~2.1) are more lipophilic than methyl esters (logP ~1.8), influencing absorption and distribution .
- Metabolism: Methyl esters are generally hydrolyzed faster than ethyl esters in vivo, but CF₃ or cyano groups slow hepatic clearance .
Biological Activity
Methyl imidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview
This compound belongs to a family of heterocyclic compounds recognized for their potential in drug discovery. The compound exhibits antimicrobial , antiviral , and anticancer properties, making it a promising candidate for therapeutic applications .
Antimicrobial Activity
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including this compound, show significant in vitro activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . For instance, certain derivatives have exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various cell lines. Notably, the compound has shown promising results against breast cancer cells (MDA-MB-231) with IC50 values indicating potent antiproliferative effects. For example, modifications in the chemical structure led to significant decreases in IC50 values, suggesting enhanced efficacy .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of bacterial cell wall synthesis , contributing to its antimicrobial properties.
- Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival.
- Interference with nucleic acid synthesis , which is critical for both bacterial and cancer cell proliferation .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been a focal point in research. Modifications such as the introduction of methoxy (-OMe) or hydroxyl (-OH) groups have been shown to significantly enhance its antiproliferative activity against various cancer cell lines.
| Modification | Cell Line | IC50 Value (µM) |
|---|---|---|
| None | MDA-MB-231 | 9.0 |
| -OMe | MDA-MB-231 | 0.075 |
| -OH | HeLa | 0.069 |
| -OH + -OMe | HeLa | 0.0046 |
This table illustrates how specific substitutions can lead to improved biological outcomes, emphasizing the importance of SAR studies in drug development .
Case Studies
- Anti-Tuberculosis Activity : A study highlighted the effectiveness of methyl imidazo[1,2-a]pyridine derivatives against both replicating and non-replicating strains of Mycobacterium tuberculosis. The compounds were subjected to high-throughput screening which identified several candidates with promising anti-TB activity .
- Anticancer Research : In vitro studies on various cancer cell lines revealed that modifications to the imidazo[1,2-a]pyridine scaffold could significantly enhance antiproliferative effects. For instance, compounds with dual hydroxyl groups showed superior efficacy compared to their single-substituted counterparts .
Q & A
Q. What are the established synthetic routes for Methyl Imidazo[1,2-a]pyridine-2-carboxylate?
The synthesis typically involves cyclization reactions using substituted pyridines and activated carbonyl intermediates. A common method employs ethyl bromopyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine under reflux in polar aprotic solvents (e.g., DMF) to form the imidazo[1,2-a]pyridine core, followed by esterification with methanol . Alternative routes include one-pot multicomponent reactions using potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) to enhance regioselectivity .
Q. How is the compound characterized after synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : - and -NMR for structural confirmation of the imidazo[1,2-a]pyridine scaffold and ester group (e.g., methyl ester peak at δ ~3.9 ppm in -NMR) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHNO, MW 176.18 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry and crystal packing (e.g., CCDC reference 1426925 for analogous structures) .
Q. What are the primary pharmacological applications of this compound?
this compound serves as a precursor for bioactive derivatives with:
- Antimicrobial activity : Modifications at the C-3 position yield analogs active against bacterial and fungal strains .
- Anticancer potential : Acetylated derivatives (e.g., C-3 Friedel-Crafts acylated products) show cytotoxicity in HepG2 and MCF-7 cell lines (IC values: 10–20 µM) .
Advanced Research Questions
Q. How can regioselective functionalization at the C-3 position be optimized?
Regioselective acylation is achieved via Lewis acid-catalyzed Friedel-Crafts reactions (e.g., In(OTf)₃ or AlCl₃) in dichloromethane at 0–25°C. Substituents on the pyridine ring (e.g., electron-donating methyl groups) enhance reactivity, yielding >90% selectivity for C-3 products. Competing reactions at C-6/C-8 are minimized by steric hindrance from the methyl ester group .
Q. What strategies address stability and degradation during storage?
- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
- Degradation monitoring : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% H₂O + 0.1% TFA) to detect hydrolysis products (e.g., free carboxylic acid) .
- Stabilizers : Co-crystallization with sodium salts (e.g., Sodium imidazo[1,2-a]pyridine-2-carboxylate hydrate) reduces hygroscopicity .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from:
- Cell line variability : For example, derivatives may show IC = 10 µM in HepG2 (liver cancer) but IC = 76 µM in Vero (normal kidney cells), necessitating cross-validation with 3D tumor spheroid models .
- Reagent purity : Trace impurities (e.g., residual iodine from synthesis) can skew results. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) before biological testing .
Methodological Considerations
Q. Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Hep-2 (IC, µM) | HepG2 (IC, µM) | MCF-7 (IC, µM) |
|---|---|---|---|
| 10a | 20 | 18 | 21 |
| 10b | 14 | 15 | 16 |
| Data adapted from ; tested at 48 hr incubation. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
